PI3K/Akt/mTOR-IN-3
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H51NO2 |
|---|---|
Molecular Weight |
505.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-N-prop-2-enyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxamide |
InChI |
InChI=1S/C34H51NO2/c1-10-19-35-28(37)34-17-15-29(3,4)21-24(34)23-11-12-26-31(7)20-22(2)27(36)30(5,6)25(31)13-14-33(26,9)32(23,8)16-18-34/h10-11,24-26H,1-2,12-21H2,3-9H3,(H,35,37)/t24-,25-,26+,31-,32+,33+,34-/m0/s1 |
InChI Key |
AVIWELQTLYHNFW-QWHZRCHUSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC=C)C)(CC(=C)C(=O)C3(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCC=C)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Pi3k/akt/mtor in 3
Inhibitory Profile and Kinase Specificity of PI3K/Akt/mTOR-IN-3
Selectivity against PI3K Isoforms
The class I PI3K enzymes are the most pertinent to the activation of the PI3K/Akt/mTOR pathway and are subdivided into p110α, p110β, p110δ, and p110γ isoforms. scientificarchives.comfrontiersin.org While pan-PI3K inhibitors target all four class I isoforms, isoform-specific inhibitors have been developed to potentially reduce off-target effects. nih.govaacrjournals.org Some research suggests that pan-PI3K inhibitors may be more effective in tumors with heterogeneous molecular alterations. aacrjournals.org In the context of certain leukemias, the p110δ isoform has been identified as a key driver of PI3K activity. haematologica.org The specific inhibitory profile of this compound against each of these isoforms is a critical determinant of its biological activity and potential therapeutic window.
Inhibition of Akt Phosphorylation and Activation
Akt, a serine/threonine kinase, is a central node in this signaling pathway. thermofisher.com Its full activation requires phosphorylation at two key sites: Threonine 308 (Thr308) by phosphoinositide-dependent kinase-1 (PDK1) and Serine 473 (Ser473) by mTOR Complex 2 (mTORC2). springermedizin.deaging-us.com By inhibiting the upstream PI3K, this compound prevents the generation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which is necessary for the recruitment of Akt and PDK1 to the plasma membrane. nih.govbohrium.com Furthermore, by directly inhibiting mTOR, the compound also blocks the mTORC2-mediated phosphorylation of Akt at Ser473. This dual blockade ensures a comprehensive shutdown of Akt activation.
Modulation of mTORC1 and mTORC2 Complexes
Kinase Interaction Profiling and Off-Target Considerations
A comprehensive kinase interaction profile is essential to understand the selectivity of this compound and to anticipate potential off-target effects. scientificarchives.com Pharmacological inhibitors can sometimes have off-target effects due to the structural similarities among members of the kinase family. scientificarchives.com The development of more specific inhibitors aims to limit these unintended interactions. nih.gov It is also known that there is extensive crosstalk between the PI3K/Akt/mTOR pathway and other signaling networks, such as the MAPK/ERK pathway. uq.edu.aumdpi.com Inhibition of one pathway can sometimes lead to the compensatory activation of another, which is a key consideration in the development of targeted therapies. mdpi.com
Downstream Signaling Pathway Modulation by this compound
The inhibition of the PI3K/Akt/mTOR axis by this compound leads to significant alterations in downstream signaling pathways that control fundamental cellular processes.
Effects on Cell Cycle Regulatory Proteins
The PI3K/Akt/mTOR pathway is a crucial regulator of cell cycle progression, particularly the G1/S transition. wikipedia.orgresearchgate.net Activated Akt can promote cell cycle entry by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27. wikipedia.orgfrontiersin.org Furthermore, the pathway positively regulates the expression of cyclins, such as Cyclin D1, which are essential for the activation of cyclin-dependent kinases (CDKs) and the subsequent phosphorylation of the retinoblastoma protein (Rb). researchgate.netfrontiersin.org By inhibiting PI3K, Akt, and mTOR, this compound is expected to lead to the stabilization of cell cycle inhibitors and the downregulation of cyclins, ultimately causing cell cycle arrest. researchgate.net For instance, inhibition of the PI3K/Akt/mTOR pathway has been shown to decrease the expression of Cyclin D1 and CDK4. researchgate.net
Impact on Apoptotic and Autophagic Processes
Scientific findings indicate that this compound is an inducer of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net The compound's ability to trigger this cellular self-destruction mechanism is a key aspect of its activity.
Currently, there is no specific information available from the referenced sources regarding the impact of this compound on autophagic processes.
Regulation of Cellular Metabolism Pathways
Based on the available research, there is no specific data detailing the direct effects of this compound on the regulation of cellular metabolism pathways.
Influence on Gene Expression and Protein Synthesis
The current body of research does not provide specific details on how this compound influences gene expression or the process of protein synthesis.
Cellular Phenotypes Induced by this compound
The inhibitory action of this compound on its target pathway results in observable changes in cellular behavior, particularly in cancer cell lines.
Cell Proliferation and Viability Modulation
This compound has demonstrated significant inhibitory activity against the proliferation and viability of various cancer cell lines. medchemexpress.commedchemexpress.comresearchgate.net The compound has been shown to induce cell cycle arrest in the S phase, which is the DNA synthesis phase, thereby halting cell division. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by half, have been determined for several cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 0.77 |
| HeLa | Cervical Cancer | 1.23 |
| HepG2 | Liver Cancer | 4.57 |
Data sourced from MedChemExpress and BioHippo. medchemexpress.commedchemexpress.commedchemexpress.com
Cell Migration and Invasion Inhibition
This compound has been shown to inhibit the migration of cancer cells. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net Specifically, at a concentration of 4 µM, it effectively impeded the movement of both MCF-7 and HeLa cells. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net
There is no specific information available from the referenced sources regarding the effect of this compound on cell invasion.
Table 2: Observed Effects of this compound on Cellular Phenotypes
| Cellular Process | Affected Cell Lines | Observed Effect | Concentration |
|---|---|---|---|
| Apoptosis | Not specified | Induction | Not specified |
| Cell Cycle | Not specified | S Phase Arrest | Not specified |
| Cell Migration | MCF-7, HeLa | Inhibition | 4 µM |
Data sourced from MedChemExpress and BioHippo. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net
Angiogenesis Modulation in Cellular Models
There is currently no specific research available from the provided sources on the influence of this compound on the process of angiogenesis in cellular models.
Immune Cell Function and Microenvironment Interactions
The PI3K/Akt/mTOR pathway is not only crucial for cancer cells but also plays a pivotal role in regulating the function of various immune cells and shaping the tumor microenvironment (TME). mdpi.combiorxiv.org Activation of this pathway in tumor cells can foster an immunosuppressive TME, for instance by increasing the expression of immune checkpoint molecules like PD-L1 and promoting the secretion of immunosuppressive cytokines. Current time information in Bangalore, IN. Inhibition of the PI3K/Akt/mTOR pathway, therefore, represents a promising strategy to modulate the anti-tumor immune response.
Effects on T Lymphocytes: The PI3K/Akt/mTOR pathway is essential for the development, differentiation, and function of T lymphocytes. genecards.org Inhibition of this pathway can have differential effects on various T cell subsets. For instance, while the pathway is crucial for the activation and proliferation of conventional T cells, its inhibition can preferentially suppress regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. mdpi.comfrontiersin.org Some PI3K inhibitors have been shown to selectively deplete or inhibit the function of Tregs with minimal impact on conventional CD4+ and CD8+ T cells, thereby enhancing anti-tumor immune responses. frontiersin.org Furthermore, mTOR inhibition has been observed to promote the development of memory T cells, which is crucial for long-term anti-tumor immunity. mdpi.com
Modulation of Macrophage Polarization: Tumor-associated macrophages (TAMs) are a major component of the TME and can exist in different polarization states, from a pro-inflammatory, anti-tumoral M1 phenotype to an anti-inflammatory, pro-tumoral M2 phenotype. The PI3K/Akt/mTOR pathway is a key regulator of macrophage polarization. medchemexpress.commedchemexpress.com Activation of this pathway generally promotes the M2 phenotype, which supports tumor growth and suppresses anti-tumor immunity. medchemexpress.com Conversely, inhibition of the PI3K/Akt/mTOR pathway can shift the balance towards the M1 phenotype, characterized by the production of pro-inflammatory cytokines and enhanced anti-tumor activity. medchemexpress.com
Impact on Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that are potent suppressors of T cell responses and are frequently found in the TME. The expansion and immunosuppressive function of MDSCs are often driven by signals that activate the PI3K/Akt/mTOR pathway. Current time information in Bangalore, IN. Inhibition of this pathway has been shown to decrease the number of MDSCs and impair their suppressive functions, thereby relieving a significant brake on the anti-tumor immune response. genecards.org
Influence on the Tumor Microenvironment: By modulating the function of various immune cells, inhibitors of the PI3K/Akt/mTOR pathway can significantly alter the TME. The reduction of immunosuppressive cells like Tregs and MDSCs, coupled with the promotion of a pro-inflammatory M1 macrophage phenotype and enhanced T cell function, can transform a "cold," immunosuppressive TME into a "hot," immune-active one. mdpi.comfrontiersin.org This can lead to increased infiltration of cytotoxic T lymphocytes into the tumor and a more effective anti-tumor immune response. frontiersin.org
While direct studies on the immunological effects of this compound are not yet available, its potent inhibitory activity against the PI3K/Akt/mTOR pathway suggests it could have significant immunomodulatory properties. Based on the known roles of this pathway, it is plausible that this compound could enhance anti-tumor immunity by suppressing regulatory immune cells and promoting a more inflammatory tumor microenvironment.
Data on this compound Activity
The following table summarizes the inhibitory activity of this compound on different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.77 Current time information in Bangalore, IN. |
| HeLa | Cervical Cancer | 1.23 Current time information in Bangalore, IN. |
| HepG2 | Liver Cancer | 4.57 Current time information in Bangalore, IN. |
General Effects of PI3K/Akt/mTOR Inhibition on Immune Cells
The table below outlines the general effects observed with the inhibition of the PI3K/Akt/mTOR pathway on various immune cell populations within the tumor microenvironment.
| Immune Cell Type | Effect of PI3K/Akt/mTOR Inhibition | Consequence for Anti-Tumor Immunity |
| Regulatory T cells (Tregs) | Decreased number and suppressive function mdpi.comfrontiersin.org | Enhanced |
| Conventional T cells | Promotion of memory T cell formation mdpi.com | Enhanced |
| Tumor-Associated Macrophages (TAMs) | Shift from M2 (pro-tumoral) to M1 (anti-tumoral) phenotype medchemexpress.com | Enhanced |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased number and suppressive function genecards.org | Enhanced |
Preclinical Efficacy Studies of Pi3k/akt/mtor in 3 in Disease Models
Antineoplastic Efficacy in Preclinical Cancer Models
The primary focus of preclinical evaluation for PI3K/Akt/mTOR-IN-3 has been on its effects against cancer models, given the pathway's critical role in cell growth, proliferation, and survival.
This compound has been identified as a potent inhibitor of the PI3K/Akt/mTOR signaling cascade. medchemexpress.commedchemexpress.commedchemexpress.com Its efficacy has been demonstrated against several solid tumor cell lines. medchemexpress.commedchemexpress.com The compound shows inhibitory activity in human breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (HepG2) cell lines. medchemexpress.eu
The specific half-maximal inhibitory concentrations (IC₅₀) highlight its differential potency across these cell types. medchemexpress.commedchemexpress.commedchemexpress.eu Furthermore, studies have shown that this compound can inhibit the migration of both MCF-7 and HeLa cells, suggesting a potential role in preventing metastasis. medchemexpress.commedchemexpress.commedchemexpress.eu Mechanistically, the compound's antineoplastic effects are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in the S phase, thereby halting DNA replication and proliferation. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 0.77 |
| HeLa | Cervical Cancer | 1.23 |
| HepG2 | Liver Cancer | 4.57 |
Based on available scientific literature, there are no specific preclinical studies evaluating the efficacy of the compound this compound in models of hematological malignancies.
There is currently no publicly available data from preclinical studies on the efficacy of this compound in either xenograft or syngeneic animal models.
Publicly accessible research has not reported on the evaluation of this compound in orthotopic or genetically engineered mouse models of cancer.
Efficacy in Non-Oncological Preclinical Disease Models
While the PI3K/Akt/mTOR pathway is implicated in various non-cancerous diseases, research on this specific inhibitor is narrowly focused.
There are no available preclinical studies that investigate the efficacy of this compound in any neurodegenerative disease models.
Inflammatory and Autoimmune Disease Models
No specific data is available for this compound in these models.
The PI3K/Akt/mTOR pathway plays a crucial role in the function of immune cells, and its inhibition has shown promise in models of autoimmune and inflammatory diseases. researchgate.netnih.govnih.gov Studies with other inhibitors have demonstrated effects on T-cell differentiation, cytokine production, and inflammatory responses. researchgate.netplos.org
Metabolic Disorder Models
No specific data is available for this compound in these models.
Given the central role of the PI3K/Akt/mTOR pathway in metabolic regulation, its modulation is a key area of investigation for metabolic disorders. nih.govmdpi.com Research with other compounds has explored effects on glucose metabolism and insulin (B600854) signaling. oncotarget.com
Fibrotic Disease Models
No specific data is available for this compound in these models.
The development of fibrosis in various organs has been linked to the PI3K/Akt/mTOR pathway, particularly through its role in fibroblast activation and extracellular matrix deposition. nih.govresearchgate.netnih.gov Preclinical studies with other inhibitors have shown potential in mitigating fibrotic processes. nih.govresearchgate.netnih.gov
Mechanistic Insights from Preclinical Efficacy Studies
As no efficacy studies for this compound are available, no mechanistic insights can be derived.
Dose-Dependent Responses and Efficacy in Model Systems
Information regarding dose-dependent responses for this compound is not available.
Pharmacodynamic Biomarker Monitoring in Preclinical Settings
Specific pharmacodynamic biomarkers for this compound have not been reported.
Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug. For other PI3K/Akt/mTOR inhibitors, these often include the measurement of phosphorylation status of downstream targets like Akt and S6 ribosomal protein. nih.govresearchgate.netaacrjournals.org
Histopathological and Molecular Changes in Treated Animal Tissues
There are no published reports on the histopathological or molecular changes in tissues from animals treated with this compound.
Histopathological analysis is essential to observe the effects of a compound on tissue architecture and cellular morphology. medcraveonline.comresearchgate.net Molecular analyses would typically involve techniques like Western blotting or immunohistochemistry to assess changes in protein expression and pathway activation within the tissues. researchgate.netresearchgate.netspandidos-publications.com
Mechanisms of Resistance to Pi3k/akt/mtor in 3
Intrinsic Resistance Pathways
Intrinsic resistance exists prior to the administration of therapy and can be attributed to several underlying cellular and molecular features that diminish a tumor's sensitivity to PI3K/Akt/mTOR inhibitors.
Genetic alterations that pre-exist in a tumor can render it non-responsive to PI3K/mTOR inhibition. Loss-of-function alterations in negative regulators of mTORC1 are a significant cause of resistance. For instance, genomic alterations in genes such as TSC1, TSC2, and PTEN can lead to sustained mTOR signaling even when upstream PI3K is inhibited. nih.govaacrjournals.org The PTEN gene, a tumor suppressor that counteracts the PI3K pathway, is frequently mutated or deleted in various cancers, leading to constitutive pathway activation. mdpi.com
A whole-genome CRISPR/Cas9 screen identified several negative regulators of mTORC1 whose loss confers resistance to PI3Kα inhibition. nih.govaacrjournals.org In addition to the well-known TSC1 and TSC2, these include genes like STK11, DEPDC5, NPRL2, and NPRL3. nih.govaacrjournals.org These genetic lesions are found in approximately 15% of PIK3CA-mutated breast tumors and appear to be mutually exclusive, highlighting their significant role in limiting the efficacy of PI3Kα inhibitors. nih.gov
| Gene Alteration | Consequence | Impact on PI3K/mTOR Inhibition |
| Loss of PTEN | Increased PI3K signaling | Intrinsic resistance to p110α-specific inhibitors. mdpi.commdpi.com |
| Loss of TSC1/TSC2 | Sustained mTORC1 activation | Resistance to upstream PI3K inhibition. nih.govaacrjournals.org |
| Loss of STK11 | Sustained mTORC1 activation | Resistance to PI3Kα inhibition. nih.govaacrjournals.org |
| Loss of other negative mTORC1 regulators (DEPDC5, NPRL2, etc.) | Sustained mTORC1 activation | Resistance to PI3Kα inhibition. nih.govaacrjournals.org |
This table summarizes pre-existing genetic alterations that can lead to intrinsic resistance.
Epigenetic modifications, which alter gene expression without changing the DNA sequence, are increasingly recognized as drivers of drug resistance. tandfonline.commdpi.comsci-hub.se These modifications can pre-exist in tumor cells and contribute to intrinsic resistance. For instance, epigenetic silencing of the tumor suppressor PTEN can lead to constitutive activation of the PI3K pathway. pnas.org
Dynamic chromatin modifications can also lead to a state of drug tolerance. A subpopulation of slow-cycling cells, sometimes called "drug-tolerant persisters," can emerge due to the activity of histone demethylases like KDM5A and KDM6B, conferring resistance to PI3K/Akt inhibitors. tandfonline.com Furthermore, epigenetic regulation that promotes cancer stemness can contribute to therapeutic failure. imrpress.com For example, epigenetic alterations can impact signaling pathways like Wnt and Hedgehog, fostering aggressiveness and drug resistance. imrpress.com
Tumor cells can possess pre-existing alternative signaling pathways that allow them to circumvent the blockade of the PI3K/Akt/mTOR pathway. nih.gov The activation of parallel pro-survival signaling pathways is a well-documented mechanism of resistance. nih.gov One of the most significant bypass routes is the mitogen-activated protein kinase (MAPK) pathway (also known as the Ras/Raf/MEK/ERK pathway). nih.govjci.org
Activation of the NOTCH signaling pathway is another mechanism that can confer resistance to PI3K inhibitors. nih.gov NOTCH1 activation and the subsequent induction of the oncoprotein c-MYC can override the cell's dependency on the PI3K/mTOR pathway for proliferation. nih.gov This suggests that tumors with pre-existing high NOTCH activity may be intrinsically resistant to PI3K/mTOR-targeted therapies. nih.gov Similarly, overexpression of the PIM kinase can confer resistance by activating downstream effectors independently of Akt. nih.gov
| Bypass Pathway | Mechanism of Activation | Consequence for Therapy |
| MAPK/ERK Pathway | Can be co-activated with PI3K pathway | Sustains proliferation and survival signals, bypassing PI3K/mTOR block. jci.org |
| NOTCH Pathway | NOTCH1 activation induces c-MYC | Overrides dependency on PI3K/mTOR pathway for proliferation. nih.gov |
| PIM Kinase | Overexpression activates downstream effectors | Bypasses the need for Akt activation, promoting resistance. nih.gov |
This table outlines key bypass signaling pathways involved in intrinsic resistance.
Acquired Resistance Mechanisms
Acquired resistance develops in response to therapy, as cancer cells evolve to overcome the drug's inhibitory effects.
One of the classic mechanisms of acquired resistance is the development of secondary mutations in the drug's target or other components of the same pathway. nih.gov In the context of PI3K inhibitors, secondary mutations in PIK3CA (which encodes the p110α catalytic subunit of PI3K) have been identified in patients whose cancers have become resistant. ascopost.comaacrjournals.org These mutations can alter the structure of the drug-binding pocket, preventing the inhibitor from effectively binding and blocking the kinase. ascopost.com
Amplification of the mutant PIK3CA allele has also been shown to cause resistance by substantially upregulating PI3K signaling. mdpi.com Beyond the direct target, mutations can also arise in other pathway components. For example, activating mutations in AKT1 and loss-of-function alterations in PTEN have been detected in patients after treatment with PI3Kα inhibitors, leading to reactivation of the signaling pathway. ascopost.comaacrjournals.org
| Alteration | Example Mutation/Change | Consequence |
| Secondary PIK3CA Mutation | Alteration in drug-binding site | Prevents inhibitor binding, restoring PI3K activity. ascopost.com |
| PIK3CA Amplification | Increased copy number of mutant allele | Upregulates PI3K signaling to overcome inhibition. mdpi.com |
| Activating AKT1 Mutation | e.g., E17K | Reactivates downstream signaling. aacrjournals.org |
| PTEN Loss | Deletion or inactivating mutation | Removes negative regulation, reactivating the pathway. ascopost.com |
This table details acquired mutations that confer resistance to PI3K/mTOR inhibitors.
The PI3K/Akt/mTOR pathway is regulated by a complex network of feedback loops. Inhibition of one part of the pathway can unintentionally lead to the activation of others, a phenomenon that underpins much of acquired resistance. nih.govnih.gov
A prominent example is the negative feedback loop from mTORC1/S6K to upstream receptor tyrosine kinases (RTKs). nih.govnih.gov When mTORC1 is inhibited, this feedback is suppressed, leading to the over-activation of RTKs like the insulin (B600854)/IGF receptor. nih.govnih.gov This, in turn, strongly reactivates PI3K and Akt, counteracting the inhibitor's effect. nih.govresearchgate.net Similarly, mTORC1 inhibition can also lead to the activation of the MAPK pathway. jci.org
Dual PI3K/mTOR inhibitors can also induce adaptive responses. Long-term treatment can result in the re-phosphorylation and reactivation of Akt, mediated by the kinase PDK1. plos.org Furthermore, resistance can be driven by the amplification of genes downstream of the pathway, such as MYC and eIF4E, which are involved in protein translation. pnas.orgnih.gov Overexpression of these genes can bypass the need for PI3K/mTOR signaling to drive cell growth. pnas.org In some cases, resistance to dual PI3K/mTOR inhibitors has been linked to a shift in cellular metabolism and the selection of a cancer stem cell subpopulation. aacrjournals.org
Contributions of the Tumor Microenvironment to Resistance
There is no specific information available in the reviewed literature detailing the contributions of the tumor microenvironment to the development of resistance to PI3K/Akt/mTOR-IN-3. In general, the tumor microenvironment can foster drug resistance through various mechanisms, such as the secretion of growth factors that activate alternative survival pathways or physical barriers that limit drug penetration. However, no studies were found that investigate these phenomena in the context of this compound.
Drug Efflux Mechanisms
The relevance of drug efflux mechanisms, such as the action of ATP-binding cassette (ABC) transporters, in conferring resistance to this compound has not been described in the available scientific literature. Whether this compound is a substrate of transporters like P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP) remains uninvestigated.
Strategies to Overcome Resistance to this compound in Preclinical Settings
Consistent with the lack of information on resistance mechanisms, there are no published preclinical studies outlining strategies specifically designed to overcome resistance to this compound.
Combinatorial Therapeutic Approaches
There are no preclinical studies reported in the search results that evaluate the use of this compound in combination with other therapeutic agents to prevent or overcome resistance.
Preclinical Development of Next-Generation Inhibitors
The development of next-generation inhibitors stemming from the chemical scaffold of this compound or designed to address its potential limitations has not been reported in the available literature. The development of new PI3K pathway inhibitors is an active area of research, aiming for improved efficacy and tolerability. genecards.org
Compound Activity Data
While information on resistance is lacking, some basic inhibitory activity of this compound has been reported.
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 0.77 |
| HeLa | 1.23 |
| HepG2 | 4.57 |
This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in different cancer cell lines, as reported in the literature.
Based on a comprehensive search of scientific literature and chemical databases, there is no publicly available information, research, or data on a chemical compound with the specific name "this compound". This name does not correspond to a recognized inhibitor in published preclinical or clinical studies.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as per the provided instructions and detailed outline. The core requirement to generate content strictly on this specific compound cannot be met due to the absence of any associated research findings.
Lack of Publicly Available Data Precludes Analysis of "this compound" in Combination Therapies
A thorough review of publicly available scientific literature and clinical trial data has revealed no specific information on a compound designated "this compound." Consequently, it is not possible to generate a detailed article on its use in combination therapeutic strategies as requested.
The search for data on the combination of "this compound" with hormone receptor modulators, other kinase inhibitors, immunotherapy agents, or radiotherapy yielded no specific results for this particular compound. Scientific and medical databases contain extensive research on the broader class of Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and mammalian Target of Rapamycin (B549165) (mTOR) inhibitors. This body of research covers numerous named compounds such as Alpelisib, Buparlisib, Everolimus, and Gedatolisib, detailing their preclinical and clinical evaluation in various combination regimens. scientificarchives.commdpi.comfrontiersin.orgmednexus.orgmdpi.commdpi.commdpi.comspringermedizin.deyuntsg.comnih.gov
However, the name "this compound" does not correspond to any publicly documented inhibitor in the context of the requested therapeutic strategies. This suggests that the compound may be an internal research designation not yet disclosed in scientific literature, a catalog number from a commercial supplier not indexed in major research databases, or a placeholder name.
Without specific data on "this compound," any discussion of its role in combination with hormone receptor modulators, other kinase inhibitors, immune checkpoint inhibitors, cellular immunotherapies, or radiotherapy would be speculative and not based on scientifically accurate findings. The intricate and often compound-specific interactions in these combination therapies necessitate precise data for a valid scientific discussion.
While the general principles of combining PI3K/Akt/mTOR pathway inhibitors with other cancer therapies are well-documented—for instance, to overcome resistance to endocrine therapy or to modulate the tumor microenvironment for enhanced immunotherapy response—these findings cannot be directly and accurately attributed to a compound for which no public data exists. frontiersin.orguq.edu.aumdpi.comfrontiersin.orgnih.gov Similarly, the potential for this class of inhibitors to act as radiosensitizers is an active area of research, but specific outcomes are dependent on the particular inhibitor used. mednexus.orgpreprints.orgoncotarget.comresearchgate.netnih.govnih.gov
Therefore, until information specifically identifying "this compound" and detailing its biological activity and therapeutic combinations becomes available in the public domain, the creation of a scientifically sound article as per the requested outline is not feasible.
Combination Therapeutic Strategies Involving Pi3k/akt/mtor in 3
Combinations with Radiotherapy
Radiosensitization Mechanisms of PI3K/Akt/mTOR-IN-3
There is no specific information available in the current scientific literature regarding the radiosensitization mechanisms of the compound this compound.
Preclinical Models of Combined Modality Therapy
There are no published preclinical studies that have investigated the use of this compound in combined modality therapy with radiation.
Biomarker Identification and Preclinical Translational Research for Pi3k/akt/mtor in 3
Predictive Biomarkers of Response in Preclinical Models
The identification of predictive biomarkers is crucial for patient stratification and for maximizing the therapeutic benefit of PI3K/Akt/mTOR pathway inhibitors. Preclinical research has focused on several categories of biomarkers that can predict sensitivity or resistance to these agents.
Genetic Alterations in the PI3K/Akt/mTOR Pathway
Genetic alterations that lead to the activation of the PI3K/Akt/mTOR pathway are among the most studied predictive biomarkers for inhibitors targeting this cascade. The presence of these mutations often creates a state of "oncogene addiction," where cancer cells become highly dependent on the pathway for their growth and survival, thus rendering them more susceptible to its inhibition.
Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in various cancers, including breast, colorectal, and endometrial cancers. medchemexpress.commedchemexpress.com Preclinical studies have consistently shown that cancer cell lines and patient-derived xenograft (PDX) models harboring PIK3CA mutations, particularly in the helical and kinase domains (e.g., E545K, E542K, H1047R), exhibit increased sensitivity to PI3K inhibitors. medchemexpress.commedchemexpress.cngenecards.org For instance, breast cancer models with PIK3CA mutations have shown significant responses to the dual PI3K/mTOR inhibitor BEZ235. medchemexpress.com
Loss of function of the tumor suppressor gene PTEN is another key genetic biomarker. PTEN is a phosphatase that negatively regulates the PI3K pathway; its loss leads to pathway hyperactivation. Preclinical models with PTEN loss have demonstrated sensitivity to PI3K/Akt/mTOR inhibitors. However, the predictive value of PTEN status can be complex and may vary depending on the specific inhibitor and cancer type.
Conversely, mutations in genes downstream of Akt, such as those in the KRAS gene, have been associated with resistance to PI3K pathway inhibitors in some preclinical models, particularly in colorectal cancer. medchemexpress.com
| Biomarker Category | Genetic Alteration | Predicted Response to PI3K/Akt/mTOR Inhibitors | Cancer Models Studied |
| Genetic | PIK3CA activating mutations (e.g., E545K, H1047R) | Increased Sensitivity | Breast, Cervical, Endometrial, Ovarian Cancer |
| PTEN loss-of-function mutations or deletion | Increased Sensitivity | Diffuse Large B-cell Lymphoma (DLBCL), Breast Cancer | |
| AKT1 mutations (e.g., E17K) | Increased Sensitivity | Breast Cancer | |
| KRAS activating mutations | Resistance | Colorectal Cancer | |
| TSC1/TSC2 inactivating mutations | Altered Sensitivity (may predict response to mTOR inhibitors) | General Cancer Models |
Expression Levels of Pathway Components
The baseline expression levels of key proteins within the PI3K/Akt/mTOR pathway can also serve as predictive biomarkers. Overexpression of certain components may indicate a reliance on this pathway for survival. For instance, high levels of PI3Kα and PI3Kδ isoforms have been observed in certain lymphoma subtypes, correlating with sensitivity to inhibitors targeting these specific isoforms.
Epigenetic Markers Associated with Response
Epigenetic modifications, which alter gene expression without changing the DNA sequence, are emerging as important predictors of response to cancer therapies. In the context of PI3K/Akt/mTOR inhibition, certain epigenetic markers have been linked to drug sensitivity and resistance.
For example, the PI3K/Akt pathway can influence histone acetylation. Inhibition of this pathway has been shown to decrease H3K27 acetylation. medchemexpress.com Furthermore, in estrogen receptor-positive (ER-positive) breast cancer, PI3K inhibition can lead to the activation of ER-dependent transcription through the epigenetic regulator KMT2D, suggesting a potential mechanism of resistance that could be overcome with combination therapies. The interplay between PI3K signaling and epigenetic regulators suggests that baseline epigenetic states could predict response to PI3K/Akt/mTOR inhibitors.
| Biomarker Category | Epigenetic Marker | Association with PI3K/Akt/mTOR Inhibitor Response | Cancer Models Studied |
| Epigenetic | Histone H3 Lysine 27 (H3K27) acetylation | PI3K/Akt inhibition can decrease levels | General Cancer Models |
| KMT2D (MLL4) activity | PI3K inhibition can enhance activity, leading to ER-dependent transcription and potential resistance | ER-positive Breast Cancer |
Protein Phosphorylation Status
The phosphorylation state of proteins within the PI3K/Akt/mTOR pathway is a direct indicator of its activation status. High baseline levels of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTORC1, have been correlated with sensitivity to mTOR inhibitors in preclinical models of breast cancer. medchemexpress.com The assessment of the phosphoproteome can provide a dynamic snapshot of pathway activity and its potential as a therapeutic target. In some studies, a composite biomarker including PIK3CA/AKT1 mutations and low baseline p-Akt has been shown to effectively predict response to AKT inhibitors.
Pharmacodynamic Biomarkers of PI3K/Akt/mTOR-IN-3 Activity
Pharmacodynamic biomarkers are used to confirm that a drug is engaging its target and modulating the intended signaling pathway. For PI3K/Akt/mTOR inhibitors, these markers are typically assessed by measuring the phosphorylation levels of downstream effector proteins.
Translational Implications from Preclinical Studies
Defining Optimal Preclinical Combination Partners
No specific studies defining optimal preclinical combination partners for this compound have been identified in the available scientific literature.
Development of Resistance Monitoring Strategies in Research Models
No specific studies on the development of resistance monitoring strategies for this compound in research models have been identified in the available scientific literature.
Lack of Publicly Available Research Data for this compound on Future Directions and Emerging Research Opportunities
Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data for the chemical compound “this compound” corresponding to the detailed outline provided on future research directions.
The conducted searches aimed to find information regarding:
Novel preclinical applications in rare or infectious disease models.
The metabolomic and lipidomic impact of the compound.
Its immunomodulatory effects beyond cancer.
The preclinical development of next-generation inhibitors based on its structure.
Its evaluation in advanced preclinical models.
The available information on this compound is currently limited to basic characterizations of its inhibitory activity in a small number of cancer cell lines. For instance, some sources indicate its inhibitory concentrations (IC50 values) in cell lines such as MCF-7, HeLa, and HepG2 and note that it can inhibit cell migration and induce apoptosis in certain cancer cells. medchemexpress.commedchemexpress.commedchemexpress.eu
However, there is a notable absence of published studies investigating the compound in the specific contexts requested for the article. This includes a lack of research in rare disease models, its effects on cellular metabolism and the immune system outside of direct cancer cell effects, or its use as a basis for developing new inhibitors.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements of the request. The topics specified fall into emerging areas of research for which data on this particular compound is not present in the public domain.
Future Directions and Emerging Research Opportunities for Pi3k/akt/mtor in 3
Advanced Preclinical Models for PI3K/Akt/mTOR-IN-3 Evaluation
Microfluidic and Organ-on-Chip Systems
Microfluidic technologies, which involve the precise control of fluids at a micro-scale, are revolutionizing drug development. webofproceedings.org These platforms offer the ability to automate high-throughput screening, reduce reagent consumption, and create dynamic microenvironments that mimic physiological conditions. webofproceedings.orgmdpi.com For a compound like this compound, microfluidic systems can be employed for both the synthesis and screening of high-throughput libraries of related compounds, accelerating the identification of molecules with improved potency and selectivity. webofproceedings.org
Organ-on-a-chip (OOC) models represent a significant advancement, integrating living cells into microfluidic devices to simulate the structure and function of human organs. mdpi.comnih.gov These models can recreate critical aspects of the tumor microenvironment, including tissue-tissue interfaces and mechanical cues like fluid shear stress. mdpi.commdpi.com For instance, a lung-on-a-chip model could be used to study the effect of this compound on non-small cell lung cancer cells in a more realistic setting, potentially revealing resistance mechanisms that are not apparent in 2D cultures. nih.gov
A key advantage of OOC technology is the potential for creating multi-organ systems to study the systemic effects of a drug. mdpi.com A "human-on-a-chip" platform could provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, offering a more accurate prediction of its behavior in the human body compared to animal models. mdpi.com Furthermore, these systems allow for the investigation of drug interactions and off-target effects in a controlled environment. For example, a microfluidic platform has been used to demonstrate how cancer-associated fibroblasts can confer chemoresistance in lung cancer cells through the PI3K/Akt pathway, a scenario that could be used to test the efficacy of this compound in overcoming such resistance. plos.org
The application of microfluidic image cytometry to clinical tumor specimens allows for the quantitative, single-cell analysis of signaling pathways. aacrjournals.orgscispace.com This approach could be used to stratify patients based on the activity of the PI3K/Akt/mTOR pathway in their tumors, potentially identifying those most likely to respond to treatment with this compound. aacrjournals.orgscispace.com
Advanced 3D Culture Systems
Advanced 3D cell culture systems, such as spheroids and organoids, provide a more accurate representation of the tumor microenvironment compared to 2D monolayers. nih.govnih.gov These models better mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles found in vivo. mdpi.com The evaluation of PI3K/Akt/mTOR pathway inhibitors in 3D cultures has revealed that these models can more accurately predict in vivo drug sensitivity. nih.gov
Studies have shown that cancer cells grown in 3D spheroids can exhibit resistance to PI3K/mTOR inhibitors, a phenomenon not observed in 2D cultures. nih.gov This resistance can be mediated by the upregulation of pro-survival proteins in matrix-attached cells. nih.gov Investigating this compound in such a system could elucidate potential resistance mechanisms and inform the development of combination therapies. For example, research on colorectal cancer (CRC) has demonstrated that combining inhibitors of the PI3K/AKT/mTOR and MAPK pathways leads to significant tumor cell destruction in 3D models, but not in 2D. nih.govmdpi.com This suggests that the efficacy of this compound could be enhanced when used in combination with other targeted agents, a hypothesis best tested in advanced 3D culture systems.
Patient-derived organoids, which are 3D cultures grown from a patient's own tumor cells, hold immense promise for personalized medicine. mdpi.comnih.gov These models can be used for preclinical drug screening to predict an individual's response to a specific therapy. iiarjournals.org The response of CRC organoids to dual PI3K/mTOR inhibitors has been shown to correlate with the mutational status of the PI3K and MAPK pathways. nih.govmdpi.com Therefore, testing this compound on a panel of patient-derived organoids could help identify predictive biomarkers for treatment response.
The table below summarizes findings on the effects of PI3K/Akt/mTOR pathway inhibitors in different 3D culture models, highlighting the potential research applications for this compound.
| 3D Model System | Cancer Type | Key Findings with PI3K/Akt/mTOR Inhibitors | Potential Application for this compound |
| Spheroids | Ovarian Cancer | Matrix-attached cells show resistance to dual PI3K/mTOR inhibition. nih.gov | Investigate resistance mechanisms and test combination strategies. |
| Spheroids & Organoids | Colorectal Cancer | Combination with MEK inhibitors induces apoptosis in 3D but not 2D cultures. nih.govmdpi.com | Evaluate synergistic effects with other pathway inhibitors. |
| Patient-Derived Spheroids | Colorectal Cancer | Sensitivity to combined AKT and mTOR inhibition varies between primary tumor and metastases. iiarjournals.org | Assess differential efficacy in primary versus metastatic disease models. |
| Patient-Derived Organoids | Glioblastoma | High-throughput screening identified MEK and PI3K inhibitors as effective agents. mdpi.com | Screen for efficacy against a panel of patient-derived glioblastoma organoids. |
Integration with Systems Biology and Computational Modeling Approaches
Systems biology integrates experimental data with computational modeling to understand the complexity of biological systems. rsc.org The PI3K/Akt/mTOR pathway is a highly complex and interconnected network, and a systems-level understanding is crucial for predicting the effects of inhibitors like this compound. rsc.orgnih.gov Computational approaches, such as molecular docking and molecular dynamics simulations, can provide insights into the structural basis of inhibitor binding and selectivity. rsc.orgbohrium.com These methods can be used to model the interaction of this compound with its target proteins, potentially guiding the design of more potent and selective next-generation inhibitors. rsc.org
Transcriptomic analysis of cancer cells treated with PI3K or mTOR inhibitors has been used to define a gene expression signature that reflects pathway activity. nih.govoncotarget.com Applying such a signature to patient tumor data can help to identify individuals with a hyperactivated PI3K/Akt/mTOR pathway who may benefit from targeted inhibition. oncotarget.com This approach could be used to develop a companion diagnostic for this compound.
Machine learning and deep learning models are increasingly being used to predict the bioactivity of candidate PI3K inhibitors. acs.orgnih.gov These models can be trained on large datasets of known inhibitors to identify novel compounds with desired properties. acs.org Such computational screening could be employed to identify new chemical scaffolds or to optimize the structure of this compound.
The table below outlines various computational and systems biology approaches and their potential application to the study of this compound.
| Approach | Description | Potential Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. rsc.orgbohrium.combohrium.com | Elucidate the binding mode of this compound to its kinase targets. |
| Molecular Dynamics Simulations | Simulates the physical movements of atoms and molecules over time. rsc.orgbohrium.comnih.gov | Analyze the stability of the inhibitor-protein complex and identify key interactions. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. bohrium.com | Guide the design of new inhibitors based on the pharmacophore of this compound. |
| Transcriptomic Profiling | Measures the expression levels of thousands of genes simultaneously. nih.govoncotarget.com | Develop a gene signature to predict sensitivity to this compound. |
| Machine Learning Models | Algorithms that learn from data to make predictions. acs.orgnih.gov | Screen virtual compound libraries to identify novel PI3K/Akt/mTOR pathway inhibitors. |
By leveraging these advanced research platforms and computational tools, the future development of this compound can be guided by a more comprehensive understanding of its mechanism of action, potential resistance pathways, and predictive biomarkers for patient selection.
Q & A
Basic Question: What is the molecular mechanism of PI3K/Akt/mTOR-IN-3, and how does it inhibit the PI3K/Akt/mTOR pathway?
Answer:
this compound is a multi-kinase inhibitor targeting key nodes in the PI3K/Akt/mTOR signaling cascade. It inhibits PI3K isoforms (α/β/γ/δ) and downstream effectors like Akt and mTOR, disrupting pro-survival and proliferative signals in cancer cells. Mechanistically, it binds competitively to ATP-binding pockets of these kinases, blocking phosphorylation and subsequent activation of downstream targets such as S6K1 and 4EBP1 . To validate inhibition, researchers should use Western blotting to assess phosphorylation levels of Akt (Ser473) and mTOR (Ser2448) in treated vs. untreated cells, alongside cell viability assays (e.g., MTT) to confirm growth suppression .
Basic Question: What standard in vitro assays are recommended to evaluate the efficacy of this compound?
Answer:
Key assays include:
- IC50 determination : Use dose-response curves in cancer cell lines (e.g., MDA-MB-231) with PI3K/Akt/mTOR-dependent signaling. Measure viability via MTT or CellTiter-Glo after 48–72 hours of treatment .
- Apoptosis assays : Quantify caspase-3/7 activity (Caspase-Glo) or Annexin V/PI staining via flow cytometry to confirm programmed cell death .
- Cell cycle analysis : Employ propidium iodide staining to detect G1-phase arrest, a hallmark of mTOR inhibition .
Advanced Question: How should researchers design experiments to address contradictory data on this compound’s isoform selectivity?
Answer:
Contradictions in isoform selectivity (e.g., PI3Kα vs. δ inhibition) may arise from assay conditions (ATP concentration, cell type). To resolve this:
- Use isoform-specific kinase assays with recombinant proteins under standardized ATP levels (e.g., 1 mM ATP for physiologically relevant IC50 values) .
- Cross-validate with siRNA knockdown models ; e.g., PI3Kα-deficient cells treated with this compound should show reduced sensitivity if the compound primarily targets PI3Kα .
- Compare results to selective inhibitors (e.g., CYH33 for PI3Kα, Leniolisib for PI3Kδ) as controls .
Advanced Question: What strategies are effective in overcoming resistance to this compound in preclinical models?
Answer:
Resistance mechanisms often involve compensatory pathways (e.g., MAPK/ERK). Methodological approaches include:
- Combination therapy screens : Test this compound with MEK inhibitors (e.g., Trametinib) or AMPK activators (e.g., PF-739) using synergy analysis (e.g., Chou-Talalay method) .
- Proteomic profiling : Utilize phospho-kinase arrays to identify upregulated survival pathways in resistant clones .
- In vivo validation : Use patient-derived xenografts (PDX) treated with combination regimens, monitoring tumor volume and pathway biomarkers via immunohistochemistry .
Basic Question: How can researchers confirm target engagement of this compound in vivo?
Answer:
- Pharmacodynamic assays : Collect tumor biopsies post-treatment for Western blotting of p-Akt and p-mTOR .
- PET imaging : Use radiolabeled tracers (e.g., 18F-FDG) to assess metabolic inhibition in mTOR-active tumors .
- Plasma exposure correlation : Measure compound concentrations via LC-MS/MS and correlate with pathway inhibition biomarkers .
Advanced Question: What are the critical controls for ensuring specificity in this compound studies?
Answer:
- Isoform-selective inhibitors : Include compounds like GNE-490 (pan-PI3K) or Vulolisib (PI3Kα/δ) to distinguish off-target effects .
- Genetic controls : Use CRISPR/Cas9-knockout models (e.g., PTEN-null cells) to assess dependency on the PI3K pathway .
- Rescue experiments : Overexpress constitutively active Akt (myr-Akt) to reverse this compound-induced apoptosis .
Basic Question: What pharmacokinetic properties of this compound are critical for translational research?
Answer:
Key parameters include:
- Oral bioavailability : Assessed in rodent models using AUC comparisons (IV vs. oral administration) .
- Half-life and tissue distribution : Quantify via mass spectrometry in plasma, tumors, and critical organs (e.g., liver) .
- Blood-brain barrier penetration : Relevant for glioblastoma studies; measure CSF-to-plasma ratios .
Advanced Question: How can researchers model the therapeutic window of this compound to balance efficacy and toxicity?
Answer:
- Toxicogenomics : Perform RNA-seq on normal tissues (e.g., liver, pancreas) from treated animals to identify off-target gene signatures .
- Dose-ranging studies : Establish MTD (maximum tolerated dose) in rodents and compare to efficacious doses in xenograft models .
- Biomarker-driven dosing : Monitor glucose levels (Akt inhibition can induce hyperglycemia) and adjust dosing schedules accordingly .
Basic Question: What computational tools are recommended for predicting this compound’s binding modes?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model compound interactions with PI3Kα (PDB: 4L23) or mTOR (PDB: 4JSV) .
- MD simulations : Run GROMACS simulations to assess binding stability and identify critical residues (e.g., mTOR’s FRB domain) .
- Free energy calculations : Apply MM/GBSA to rank binding affinities across isoforms .
Advanced Question: How should researchers integrate this compound into multi-omics studies to uncover novel biomarkers?
Answer:
- Transcriptomics : Perform RNA-seq to identify downregulated genes in MYC or HIF-1α pathways post-treatment .
- Metabolomics : Use LC-MS to track changes in glycolysis/TCA cycle intermediates (e.g., lactate, citrate) .
- Proteomics : Combine SILAC labeling with phospho-enrichment to map dynamic kinase signaling adaptations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
